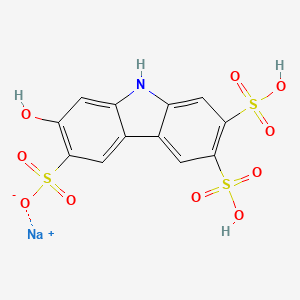
7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩は、分子式C12H8NNaO10S3の化学化合物です。これは、複素環式芳香族有機化合物であるカルバゾールの誘導体です。この化合物は、その独特の化学的性質で知られており、科学研究や産業で様々な用途があります。
製法
合成経路と反応条件: 7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩の合成は、通常、7-ヒドロキシカルバゾールのスルホン化を伴います。このプロセスには、以下の手順が含まれます。
スルホン化: 7-ヒドロキシカルバゾールを硫酸 (H2SO4) で処理して、2、3、および6位にスルホン酸基を導入します。
中和: 生成されたスルホン酸誘導体を水酸化ナトリウム (NaOH) で中和してナトリウム塩を形成します。
工業生産方法: 工業環境では、7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩の生産は、同様の手順に従いますが、より大規模で行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。連続フローリアクターと自動システムがしばしば使用され、反応条件の一貫性を維持し、効率を高めます。
反応の種類:
酸化: 7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩は、酸化反応を受け、7位のヒドロキシル基が酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は還元反応も受け、スルホン酸基がスルホン酸エステルまたは他の誘導体に還元されます。
置換: この化合物は置換反応に参加し、スルホン酸基が他の官能基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) と水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 目的の生成物に応じて、様々な求核剤を置換反応に使用することができます。
生成される主な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: スルホン酸エステルまたは他の還元誘導体の生成。
置換: 置換カルバゾール誘導体の生成。
科学研究での用途
7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩は、科学研究で幅広い用途があり、以下を含みます。
化学: 有機合成の試薬として、および他のカルバゾール誘導体の合成のための前駆体として使用されます。
生物学: 生化学的アッセイで使用され、生物学的プロセスの研究のための蛍光プローブとして使用されます。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について研究されています。
産業: 染料、顔料、およびその他の特殊化学品の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt typically involves the sulfonation of 7-hydroxycarbazole. The process includes the following steps:
Sulfonation: 7-Hydroxycarbazole is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at the 2, 3, and 6 positions.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group at the 7-position is oxidized to form a ketone or aldehyde.
Reduction: The compound can also undergo reduction reactions, where the sulfonic acid groups are reduced to sulfonate esters or other derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonate esters or other reduced derivatives.
Substitution: Formation of substituted carbazole derivatives.
科学的研究の応用
7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carbazole derivatives.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩の作用機序は、特定の分子標的や経路との相互作用を伴います。7位のヒドロキシル基と2、3、および6位のスルホン酸基は、その化学反応性と生物活性において重要な役割を果たします。この化合物は、酵素、受容体、およびその他の生体分子と相互作用し、様々な生化学的および生理学的効果をもたらします。
類似化合物:
9H-カルバゾール: 7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩の母体化合物で、ヒドロキシル基とスルホン酸基がありません。
7-ヒドロキシカルバゾール: 7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩に似ていますが、スルホン酸基がありません。
2,3,6,7-テトラクロロカルバゾール: 化学的性質の異なるカルバゾールの塩素化誘導体。
独自性: 7-ヒドロキシ-9H-カルバゾール-2,3,6-トリスルホン酸ナトリウム塩は、ヒドロキシル基とスルホン酸基の両方が存在することが特徴であり、これらは異なる化学反応性と生物活性を付与します。この官能基の組み合わせにより、研究や産業において様々な用途に適した汎用性の高い化合物となっています。
類似化合物との比較
9H-Carbazole: The parent compound of 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt, which lacks the hydroxyl and sulfonic acid groups.
7-Hydroxycarbazole: Similar to this compound but without the sulfonic acid groups.
2,3,6,7-Tetrachlorocarbazole: A chlorinated derivative of carbazole with different chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
93775-99-6 |
|---|---|
分子式 |
C12H8NNaO10S3 |
分子量 |
445.4 g/mol |
IUPAC名 |
sodium;2-hydroxy-6,7-disulfo-9H-carbazole-3-sulfonate |
InChI |
InChI=1S/C12H9NO10S3.Na/c14-9-3-7-5(1-10(9)24(15,16)17)6-2-11(25(18,19)20)12(26(21,22)23)4-8(6)13-7;/h1-4,13-14H,(H,15,16,17)(H,18,19,20)(H,21,22,23);/q;+1/p-1 |
InChIキー |
WLBWFTQRTQCEEU-UHFFFAOYSA-M |
正規SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


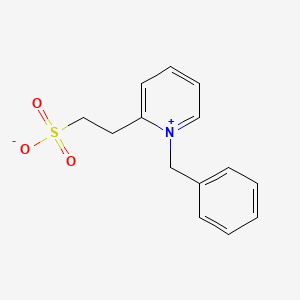

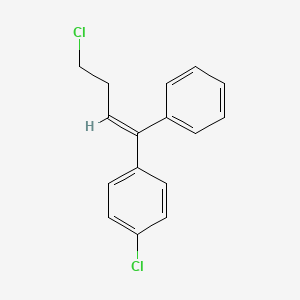
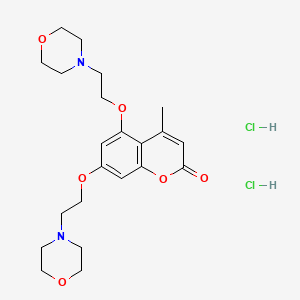
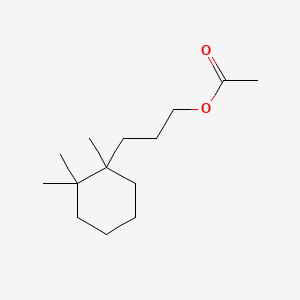



![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
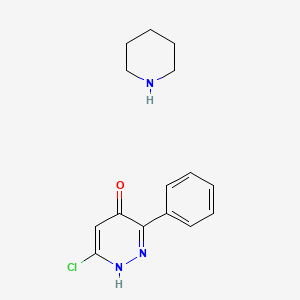
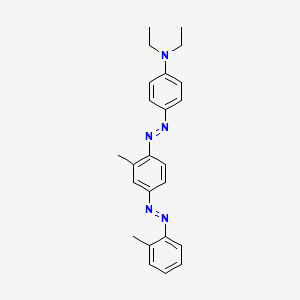

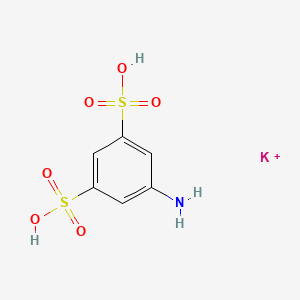
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
